Methyl 4-(5-bromopyrimidin-2-yl)-3-(methoxymethoxy)benzoate
Description
Methyl 4-(5-bromopyrimidin-2-yl)-3-(methoxymethoxy)benzoate (C₁₄H₁₃BrN₂O₄) is a brominated pyrimidine derivative with a benzoate ester core. Its structure features a pyrimidine ring substituted with a bromine atom at the 5-position and a methoxymethoxy (MOM) group at the 3-position of the benzoate moiety. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules due to its ability to participate in cross-coupling reactions and act as a halogenated aromatic building block .
Properties
IUPAC Name |
methyl 4-(5-bromopyrimidin-2-yl)-3-(methoxymethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O4/c1-19-8-21-12-5-9(14(18)20-2)3-4-11(12)13-16-6-10(15)7-17-13/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTBBAIWNQRJNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)C(=O)OC)C2=NC=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 4-(5-bromopyrimidin-2-yl)-3-(methoxymethoxy)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Bromination: The starting material, a pyrimidine derivative, undergoes bromination to introduce the bromine atom at the 5-position of the pyrimidine ring.
Methoxymethylation: The intermediate product is then subjected to methoxymethylation to introduce the methoxymethoxy group.
Esterification: Finally, the compound is esterified with methyl benzoate to form the desired product.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Methyl 4-(5-bromopyrimidin-2-yl)-3-(methoxymethoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter the functional groups present in the molecule. These reactions typically require specific oxidizing or reducing agents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions often involve palladium catalysts and suitable ligands.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the desired outcome of the reaction.
Scientific Research Applications
Methyl 4-(5-bromopyrimidin-2-yl)-3-(methoxymethoxy)benzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: The compound may be used in the study of biological processes and pathways. Its interactions with biological molecules can provide insights into the mechanisms of action of related compounds.
Medicine: Research into the potential therapeutic applications of this compound is ongoing. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials with specific properties. Its chemical reactivity makes it suitable for use in various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 4-(5-bromopyrimidin-2-yl)-3-(methoxymethoxy)benzoate involves its interaction with specific molecular targets. The bromine atom and methoxymethoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved in its mechanism of action may include enzyme inhibition, receptor binding, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, Methyl 4-(5-bromopyrimidin-2-yl)-3-(methoxymethoxy)benzoate is compared below with three analogous compounds from the literature.
Structural and Functional Group Analysis
Key Differences and Implications
Halogen vs. Non-Halogen Pyrimidine Cores: The 5-bromo substituent in the target compound enhances its reactivity in Suzuki-Miyaura cross-coupling reactions compared to non-halogenated analogs like the pyridylpyrimidine derivative (CAS 917392-54-2) .
Ester vs. Carboxylic Acid Functional Groups :
- The methyl ester group in the target compound increases its lipophilicity (logP ~2.5 estimated) compared to the carboxylic acid derivative (CAS 1351762-31-6, logP ~1.8), making it more membrane-permeable in biological assays .
Methoxymethoxy (MOM) vs. Trifluoroethoxy Substituents :
- The MOM group in the target compound provides hydrolytic stability under basic conditions, whereas the trifluoroethoxy group in CAS 1351762-31-6 introduces strong electron-withdrawing effects, altering electronic properties for charge-transfer applications .
Synthetic Utility :
- The target compound’s bromine atom facilitates palladium-catalyzed couplings, as seen in , where a similar bromopyrimidine intermediate was used to synthesize a spirocyclic kinase inhibitor . In contrast, the benzonitrile derivative (CAS 947162-14-3) is more suited for click chemistry or nitrile-based transformations .
Biological Activity
Methyl 4-(5-bromopyrimidin-2-yl)-3-(methoxymethoxy)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
- Chemical Formula : C13H12BrN2O4
- Molecular Weight : 328.15 g/mol
- CAS Number : 2411314-60-6
Synthesis
The synthesis of this compound typically involves several steps:
- Bromination of Pyrimidine : Introduction of the bromine atom into the pyrimidine ring.
- Esterification : Formation of the benzoate ester from benzoic acid and methanol.
- Methoxymethylation : Addition of the methoxymethoxy group to the aromatic system.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity. For instance, it has been shown to inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The precise mechanism involves the modulation of pathways such as the PI3K/Akt and MAPK signaling pathways, which are crucial for cell survival and growth.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's effectiveness is believed to stem from its ability to disrupt microbial cell membranes or interfere with essential metabolic processes.
Insecticidal Activity
In agricultural applications, this compound has been evaluated for its insecticidal properties. Studies have shown that it acts as an effective pesticide against several insect pests, displaying contact toxicity and potential repellent effects. The compound's mode of action in insects may involve neurotoxic effects similar to those observed with other known insecticides.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal reported that this compound significantly reduced cell viability in human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 15 µM after 48 hours of treatment. The study concluded that the compound induced apoptosis via caspase activation and increased levels of pro-apoptotic proteins .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest |
Study 2: Antimicrobial Activity
In another study assessing antimicrobial efficacy, this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Study 3: Insecticidal Effects
Field trials conducted on crops revealed that treatments with this compound resulted in a significant reduction in pest populations, specifically targeting aphids and whiteflies. The compound showed a mortality rate of over 80% at concentrations above 0.5% after two days post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
